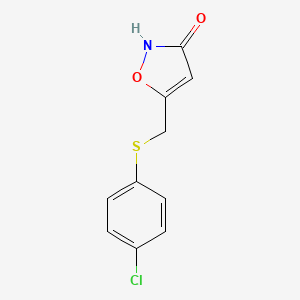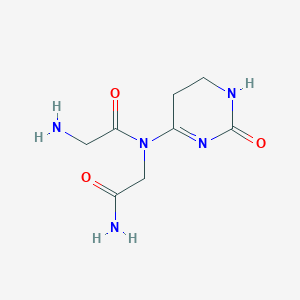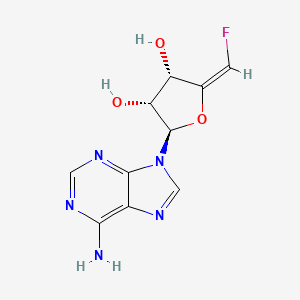
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the incorporation of the fluoromethylene group. Common reagents used in these reactions may include protecting groups, nucleophiles, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using more efficient purification techniques, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as enzymes or nucleic acids. Its ability to mimic natural nucleosides makes it a candidate for studying DNA/RNA synthesis and function.
Medicine
In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In industry, this compound may be used in the development of pharmaceuticals or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal DNA or RNA synthesis. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets and pathways involved may include DNA polymerases, reverse transcriptases, or other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: An antiviral agent used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol apart is its unique fluoromethylene group, which may confer specific properties such as increased stability or altered biological activity compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H10FN5O3 |
|---|---|
Molecular Weight |
267.22 g/mol |
IUPAC Name |
(2R,3R,4S,5E)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1+/t6-,7-,10-/m1/s1 |
InChI Key |
NAWIFPQLACUTSO-LQAWNUHNSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C\F)/O3)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
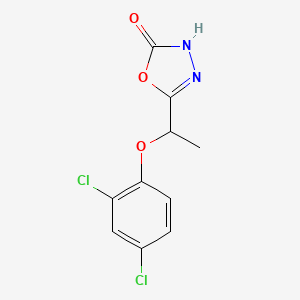
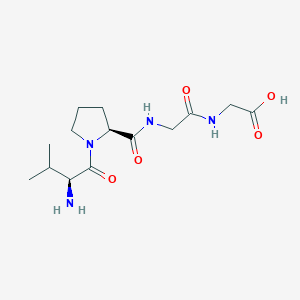

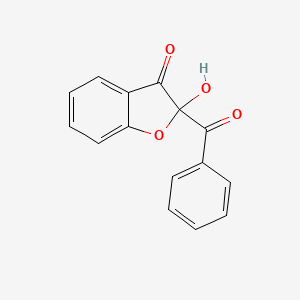
![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)
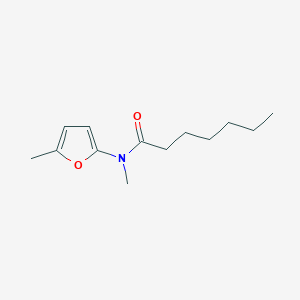
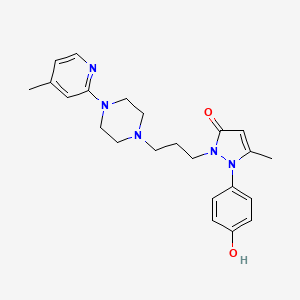
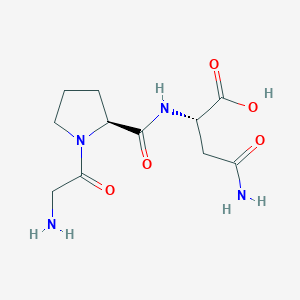
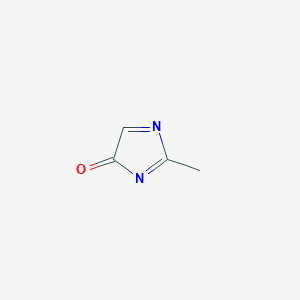

![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)
